Product packaging for 1-Phenylmethyl-1h-indole-2-methanol(Cat. No.:CAS No. 187264-03-5)

1-Phenylmethyl-1h-indole-2-methanol

Cat. No.: B061303
CAS No.: 187264-03-5
M. Wt: 237.3 g/mol
InChI Key: NHGSXDYXHCJWET-UHFFFAOYSA-N
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Description

1-Phenylmethyl-1H-indole-2-methanol, also known as (1-Benzylindol-2-yl)methanol, is a versatile indole-based synthetic intermediate with significant relevance in medicinal chemistry and drug discovery research. This compound, with the molecular formula C 16 H 15 NO and a molecular weight of 237.3, serves as a crucial building block for the development of biologically active molecules. Key Research Applications & Value: Synthetic Intermediate: This compound is a primary precursor in multi-step organic syntheses. It can be readily oxidized to the corresponding aldehyde, a valuable electrophile for constructing complex heterocyclic systems. Medicinal Chemistry Scaffold: Indole derivatives bearing a hydroxymethyl or aldehyde group at the 2-position are frequently explored for their potent biological activities. Research into analogous structures has demonstrated their potential as inhibitors of critical targets, such as RNA polymerase II, which can induce selective apoptosis in cancer cells, particularly those with K-Ras mutations. Mechanism of Action Insight: While not the direct agent, derivatives of this compound have been shown to inhibit the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II. This inhibition disrupts transcription elongation and mRNA processing, leading to the suppression of short-lived anti-apoptotic proteins and ultimately triggering programmed cell death in susceptible malignant cells. Presented as a solid, this chemical has a predicted density of 1.11±0.1 g/cm 3 and a predicted boiling point of 456.0±33.0 °C. It is offered with a purity of 95% and is available for immediate procurement. Usage Note: This product is intended for research and laboratory use only. It is strictly for non-medical purposes such as industrial applications or scientific research and is not certified for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15NO B061303 1-Phenylmethyl-1h-indole-2-methanol CAS No. 187264-03-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-benzylindol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c18-12-15-10-14-8-4-5-9-16(14)17(15)11-13-6-2-1-3-7-13/h1-10,18H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGSXDYXHCJWET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597011
Record name (1-Benzyl-1H-indol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187264-03-5
Record name (1-Benzyl-1H-indol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Phenylmethyl 1h Indole 2 Methanol and Its Structural Analogues

Strategies for Constructing the Indole (B1671886) Nucleus with N-Phenylmethyl Substitution

The initial and critical phase in synthesizing the target compound is the formation of the N-benzylated indole core. This can be achieved through two main approaches: constructing the indole ring with the N-substituent already in place or by alkylating a pre-existing indole.

Cyclization Reactions for N-Substituted Indoles

Various cyclization reactions enable the direct formation of N-substituted indoles. These methods are advantageous as they build the desired substituted heterocyclic system in a single strategic sequence.

One prominent method is the Fischer indole synthesis , which involves the reaction of an N-phenyl-N-benzylhydrazine with a suitable ketone or aldehyde under acidic conditions. rsc.orguwindsor.canih.gov This classical yet effective method allows for the formation of the indole ring with the benzyl (B1604629) group already attached to the nitrogen atom. rsc.orgnih.gov The reaction proceeds through a acs.orgacs.org-sigmatropic rearrangement of the corresponding hydrazone intermediate. uwindsor.ca

Another powerful strategy involves the transition-metal-catalyzed cyclization of appropriately substituted anilines. For instance, a palladium-catalyzed process can be employed to cyclize N-(o-halophenyl)enecarbamates, which can be derived from N-benzylated anilines, to furnish the N-substituted indole core. acs.org Similarly, copper-catalyzed intramolecular cyclization of N-substituted precursors offers an efficient route to N-alkylated indoles. organic-chemistry.orgsemanticscholar.org These methods are often characterized by their mild reaction conditions and tolerance of a wide range of functional groups. organic-chemistry.org

More recent developments include dearomatization-cyclization reactions of N-substituted indoles, which provide access to novel polycyclic indoline (B122111) structures that can be precursors to the desired aromatic indole system. researchgate.net Additionally, methods like PIFA-mediated intramolecular cyclization of N-aryl and N-alkyl precursors have been shown to be fast and effective for generating the indole skeleton. organic-chemistry.org

N-Alkylation Approaches with Phenylmethyl Electrophiles

A more direct and widely used approach involves the N-alkylation of a pre-formed indole ring with a phenylmethyl (benzyl) electrophile, such as benzyl bromide or benzyl chloride. orgsyn.orggoogle.com This reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, forming a nucleophilic indolide anion that subsequently attacks the electrophile.

Commonly used bases include potassium hydroxide (B78521) in a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), which provides high yields of the N-benzylated product. orgsyn.org Other strong bases like sodium hydride in solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are also frequently employed, though they require careful handling. rsc.org The choice of solvent can be critical, as highly ionizing solvents tend to favor N-alkylation over C-alkylation. orgsyn.org

Recent advancements have focused on developing milder and more efficient N-alkylation protocols. These include copper-catalyzed cross-coupling reactions with N-tosylhydrazones as the alkylating agent and the use of dibenzyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.comrsc.org These methods often offer advantages in terms of substrate scope and reaction conditions.

Alkylation MethodElectrophileBase/CatalystSolventYieldReference
Classical N-AlkylationBenzyl bromidePotassium hydroxideDMSO85-89% orgsyn.org
Classical N-AlkylationBenzyl halideSodium hydrideDMF/THFHigh rsc.org
Copper-CatalyzedN-TosylhydrazoneCopper iodide/KOHDioxaneModerate to Good rsc.org
Base-CatalyzedDibenzyl carbonateDABCO (catalytic)DMF/DMAGood google.com

Installation and Transformation of the C2-Methanol Moiety

Once the N-benzylated indole nucleus is secured, the next critical step is the introduction of the methanol (B129727) group at the C2 position. This can be accomplished either by reducing a C2-carbonyl group or through direct hydroxymethylation.

Reduction Methodologies of Indole-2-Carboxylic Esters and Aldehydes

A common and reliable method for installing the C2-methanol group is the reduction of a corresponding indole-2-carboxylic acid ester or indole-2-carbaldehyde.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently used for this transformation. rsc.org It effectively reduces both esters and aldehydes to the corresponding primary alcohol. The reaction is typically carried out in an anhydrous ethereal solvent like THF.

Alternatively, indole-2-carboxylic acids can be reduced to the corresponding alcohols. For instance, reduction using lithium, sodium, or potassium in liquid ammonia (B1221849) has been reported for indole-2-carboxylic acids and their esters. google.com

The required indole-2-carboxylates and aldehydes can be synthesized through various established methods. For example, indole-2-carboxylates can be prepared via Fischer indole synthesis from appropriate precursors or through modern transition-metal-catalyzed methods. semanticscholar.orgresearchgate.net Indole-2-carbaldehydes can be obtained by the oxidation of 2-methylindoles or through other formylation techniques. researchgate.net

PrecursorReducing AgentSolventProductReference
Indole-2-carboxylic esterLithium aluminum hydrideTHF/EtherIndole-2-methanol rsc.org
Indole-2-carbaldehydeLithium aluminum hydrideTHF/EtherIndole-2-methanol rsc.org
Indole-2-carboxylic acidLithium/Sodium/PotassiumLiquid AmmoniaIndoline-2-carboxylic acid google.com

Direct Hydroxymethylation Approaches at the C2-Position

Directly introducing a hydroxymethyl group at the C2 position of the N-benzylated indole ring presents a more atom-economical approach, though it can be challenging due to the potential for reaction at other positions, notably C3.

While direct C2-hydroxymethylation methods are less common, related C2-functionalizations offer a pathway. For instance, transition metal-catalyzed C-H activation strategies are emerging as a powerful tool for the regioselective functionalization of indoles. nih.govrsc.org An iridium-catalyzed C2-selective methylation of indoles has been demonstrated, suggesting the potential for adapting such methods for hydroxymethylation or the introduction of a precursor group. nih.gov

Another potential route involves the reaction of 2-indolylmethanols with various reagents, indicating that the C2-methanol moiety can be a reactive handle for further transformations. rsc.org Research into K₂CO₃-promoted N-hydroxymethylation of indoles has been reported, although this functionalizes the nitrogen atom, it highlights the ongoing development of selective hydroxymethylation techniques. researchgate.net

Convergent and Divergent Synthetic Pathways to 1-Phenylmethyl-1H-indole-2-methanol

The synthesis of this compound and its analogues can be designed using either convergent or divergent strategies, each offering distinct advantages.

A convergent synthesis would involve preparing the N-benzylated indole nucleus and the C2-methanol side chain (or a precursor) separately, and then combining them in a late-stage coupling reaction. This approach is generally efficient as it allows for the independent optimization of each fragment's synthesis. However, for a relatively small molecule like this compound, a more linear sequence is common.

A divergent synthesis starts from a common intermediate that is then elaborated into a variety of structurally related compounds. mdpi.comrsc.orgnih.gov For example, a common precursor like 1-benzyl-1H-indole-2-carboxylic acid could be used. google.com This acid can be reduced to the target alcohol, this compound. Alternatively, it can be converted into various amides or other derivatives, providing access to a library of related compounds. semanticscholar.org This approach is particularly valuable for exploring structure-activity relationships in medicinal chemistry.

Recent advances have focused on developing catalyst-controlled divergent syntheses of indole derivatives, allowing access to different product scaffolds from the same starting materials by simply changing the catalyst. rsc.org Similarly, ligand-free copper-catalyzed methods have been developed for the divergent synthesis of indole-2-carboxylic acid derivatives. semanticscholar.org These strategies underscore the flexibility and power of modern synthetic organic chemistry in preparing complex molecules like this compound and its analogues.

One-Pot Synthetic Strategies

One-pot syntheses offer significant advantages in terms of efficiency, resource conservation, and reduced waste by combining multiple reaction steps into a single operation without isolating intermediates. In the context of substituted indoles, these strategies often rely on cascade or tandem reactions initiated by a single catalytic event.

Another versatile one-pot, metal-free approach is the synthesis of carbazoles (dibenzo-pyrroles), which are structurally related to indoles. This has been accomplished by reacting cyclohexanones with arylhydrazine hydrochlorides, proceeding through a sequence of condensation, cyclization (akin to the Fischer indole synthesis), and finally, dehydrogenation using molecular oxygen as a green oxidant. rsc.org While not directly yielding the target molecule, this methodology showcases the power of one-pot sequences in constructing complex heterocyclic systems from simple precursors.

These examples highlight a trend towards developing convergent, atom-economical processes for synthesizing complex indole-containing molecules.

Sequential Reaction Sequences for Targeted Synthesis

Sequential synthesis provides a more controlled, step-by-step approach to complex molecules, allowing for the purification of intermediates and precise introduction of functional groups. The targeted synthesis of This compound can be logically planned through several sequential routes.

A plausible and highly effective sequence begins with the N-alkylation of a suitable indole precursor, followed by functional group manipulation at the C-2 position.

N-Benzylation: The first step involves the attachment of the phenylmethyl (benzyl) group to the indole nitrogen. A common and efficient method uses a base like potassium hydroxide (KOH) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), followed by the addition of benzyl bromide. This reaction proceeds smoothly at room temperature to yield 1-benzylindole in high yields (85-89%). orgsyn.org

C-2 Functionalization and Reduction: With the nitrogen protected, the C-2 position can be functionalized. A standard method is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group. While classically used at the C-3 position, conditions can be optimized for C-2 formylation. The resulting 1-benzyl-1H-indole-2-carbaldehyde is then reduced to the target primary alcohol. A mild and effective reducing agent for this transformation is sodium borohydride (B1222165) in a protic solvent like methanol, a method analogous to the synthesis of indole-3-methanol from indole-3-carbaldehyde. google.com

An alternative sequential approach involves building the indole ring with the required substituents already in place. The synthesis of the analogue [1-(phenylsulfonyl)-1H-indol-2-yl]methanol provides a clear blueprint for this strategy:

N-Protection of Aniline: The synthesis starts with the protection of 2-iodoaniline (B362364) with benzenesulfonyl chloride in the presence of pyridine (B92270) to form the stable iodosulfonamide intermediate. nih.gov

One-Pot Sonogashira Coupling and Cyclization: The purified N-(2-iodophenyl)benzenesulfonamide is then subjected to a palladium-copper catalyzed Sonogashira coupling with propargyl alcohol. This reaction not only forms the key C-C bond but also triggers a subsequent intramolecular cyclization to construct the indole-2-methanol scaffold in a single, high-yielding step. nih.gov

Oxidation (Optional Analogue Synthesis): The resulting alcohol can be further modified. For example, oxidation with pyridinium (B92312) chlorochromate (PCC) converts the methanol group into an aldehyde, yielding 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde. nih.gov

This sequential approach offers robustness and modularity, allowing for the synthesis of a wide range of analogues by simply varying the starting materials.

Catalytic Systems and Reaction Condition Optimization in Synthesis

The choice of catalyst and reaction conditions is paramount in modern organic synthesis, dictating the efficiency, selectivity, and environmental impact of a chemical transformation.

Transition Metal Catalysis in Indole Formation

Transition metals, particularly palladium, rhodium, and copper, are powerful catalysts for constructing the indole core. Their utility stems from their ability to facilitate key bond-forming events like C-H activation, cross-coupling, and cyclization reactions.

Palladium catalysis is central to many advanced indole syntheses. The Larock indole synthesis and its variations, which involve the palladium-catalyzed annulation of o-haloanilines with alkynes, are prime examples. arabjchem.org A significant development is the palladium(II)-catalyzed cyclization-carbonylation of N-substituted 2-alkynylanilines. In one study, using a Pd(tfa)₂ catalyst in a DMSO/Methanol solvent system, researchers were able to synthesize various methyl 1-benzyl-1H-indole-3-carboxylates. rsc.orgrsc.org This reaction proceeds via an initial aminopalladation of the alkyne, followed by CO insertion and reductive elimination.

The Sonogashira coupling, a cornerstone of C-C bond formation, is also pivotal. The one-pot synthesis of [1-(phenylsulfonyl)-1H-indol-2-yl]methanol relies on a Pd-Cu co-catalytic system to couple N-(2-iodophenyl)benzenesulfonamide with propargyl alcohol, which then undergoes cyclization. nih.gov The palladium catalyst activates the aryl iodide, while the copper(I) co-catalyst facilitates the formation of a key copper acetylide intermediate.

Rhodium catalysts have also been employed for indole synthesis, often showing different reactivity and selectivity compared to palladium. mdpi.com These transition metal-catalyzed methods provide reliable and versatile pathways to highly substituted indoles that are often inaccessible through classical methods.

Catalyst SystemSubstrate(s)Product TypeReference
Pd(tfa)₂ / CON-Benzyl 2-alkynylanilineMethyl 1-benzyl-1H-indole-3-carboxylate rsc.orgrsc.org
PdCl₂(PPh₃)₂ / CuIN-(2-iodophenyl)benzenesulfonamide + Propargyl alcohol[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol nih.gov
[Pd(tfa)₂(box)] / CON-Substituted 2-alkynylanilineBis(indol-3-yl)methanone rsc.orgrsc.org
Cobalt(III) Complexortho-AlkenylanilineSubstituted Indole mdpi.com

Organic Catalysis and Environmentally Benign Approaches

In response to the need for more sustainable chemistry, organocatalysis and other environmentally benign methods have emerged as powerful alternatives to traditional metal-based catalysis. These approaches often utilize small organic molecules, readily available reagents, and greener solvents like water.

A mild and efficient protocol for synthesizing trifluoromethyl(indolyl)phenylmethanols, which are analogues of the target compound, exemplifies this trend. The reaction proceeds by reacting indoles with aromatic fluoromethyl ketones in water, using only catalytic amounts of potassium carbonate (K₂CO₃) and tetrabutylammonium (B224687) bromide (n-Bu₄PBr). This method avoids harsh conditions and chromatographic purification, and the aqueous catalytic system can be recycled. beilstein-journals.org

The use of biomass-derived catalysts represents another significant step towards green chemistry. Chitosan, a polymer derived from crustacean shells, has been successfully employed as a recyclable, heterogeneous aminocatalyst. It effectively catalyzes the one-pot synthesis of trisubstituted indolizine-2-carbaldehydes in aqueous solutions, showcasing how renewable resources can be harnessed for complex organic transformations. nih.gov These strategies, which emphasize mild conditions, recyclable catalysts, and the use of water as a solvent, are at the forefront of developing sustainable synthetic routes to valuable indole derivatives.

Solvent and Temperature Effects on Reaction Efficiency and Selectivity

The choice of solvent and the control of temperature are critical parameters that can profoundly influence the outcome of a chemical reaction, affecting its rate, yield, and even its chemoselectivity.

The dramatic effect of solvent choice is clearly illustrated in the palladium-catalyzed reactions of 2-alkynylanilines. When the reaction is conducted using a [Pd(tfa)₂(box)] catalyst in isopropanol (B130326) (iPrOH), the major product is a symmetrical bis(indol-3-yl)methanone. However, simply changing the catalyst to Pd(tfa)₂ and the solvent to a mixture of dimethyl sulfoxide and methanol (DMSO/MeOH) completely switches the reaction pathway, leading to the formation of methyl 1-benzyl-1H-indole-3-carboxylates. rsc.orgrsc.org This switch is attributed to the different coordinating abilities of the solvents and ligands, which alter the stability and reactivity of the palladium intermediates.

Temperature is also a crucial lever for controlling reactivity. In a solvent-free reaction between indole and formaldehyde, no reaction occurs at room temperature. However, upon heating to 100 °C in the presence of calcium oxide (CaO), the reaction proceeds to give a mixture of products, including an unexpected 1,3'-bisindole methane (B114726) derivative. nih.gov This demonstrates that thermal energy is required to overcome the activation barrier. In the same study, it was found that using DMSO as a polar aprotic solvent at elevated temperatures could selectively favor the formation of one isomer over another. nih.gov These examples underscore the importance of systematic optimization of reaction conditions to achieve the desired outcome in the synthesis of complex molecules like this compound and its analogues.

ReactionConditions (Solvent, Temp)Observed EffectReference
Pd(II)-catalyzed reaction of 2-alkynylanilineiPrOHSelective formation of bis(indol-3-yl)methanone rsc.orgrsc.org
Pd(II)-catalyzed reaction of 2-alkynylanilineDMSO/MeOHSwitches selectivity to form methyl indole-3-carboxylate rsc.orgrsc.org
Indole + Formaldehyde + CaOSolvent-free, Room TempNo reaction nih.gov
Indole + Formaldehyde + CaOSolvent-free, 100 °CReaction proceeds, formation of multiple products nih.gov
Indole + Formaldehyde + BaseDMSO, 100 °CHigh regioselectivity for 1,3'-bisindole methane isomer nih.gov

Mechanistic Elucidation of Reactions Involving 1 Phenylmethyl 1h Indole 2 Methanol

Investigation of Reaction Pathways in N-Phenylmethyl Indole (B1671886) Formation

The synthesis of the N-phenylmethyl indole core can be achieved through various strategic pathways, primarily involving the construction of the pyrrole (B145914) ring fused to a benzene (B151609) moiety. These methods often rely on fundamental organic reactions, including electrophilic aromatic substitution and cyclization strategies.

The indole ring is a π-excessive heterocycle, rendering it highly susceptible to electrophilic aromatic substitution. bhu.ac.in The inherent electron density of the bicyclic system, arising from the delocalization of the nitrogen lone pair, makes it significantly more reactive than benzene, with reaction rates reported to be up to 10¹³ times greater. pearson.com

The preferred site for electrophilic attack is the C3 position. bhu.ac.inic.ac.uk This regioselectivity is explained by the stability of the resulting cationic intermediate (the arenium ion). When an electrophile attacks at C3, the positive charge is delocalized across the C2 atom and the nitrogen atom. The intermediate can be represented by two resonance structures, one of which maintains the aromaticity of the benzene ring. bhu.ac.in Crucially, the nitrogen atom's lone pair can directly stabilize the adjacent positive charge without disrupting the benzene sextet.

In contrast, an attack at the C2 position results in an intermediate where stabilization by the nitrogen lone pair forces the positive charge onto the nitrogen, disrupting the aromaticity of the fused benzene ring. bhu.ac.in This pathway is energetically less favorable. Therefore, derivatization via electrophilic substitution overwhelmingly yields 3-substituted indoles. If the C3 position is already occupied, substitution will then occur at the C2 position. bhu.ac.in

Regioselectivity in Electrophilic Aromatic Substitution of Indole

Position of AttackIntermediate StabilityKey FeatureTypical Outcome
C3More StableNitrogen lone pair stabilizes the cation without disrupting the benzene ring's aromaticity. bhu.ac.inMajor Product
C2Less StableStabilization requires disruption of the benzene ring's aromaticity. bhu.ac.inMinor Product (or major if C3 is blocked)

Reductive cyclization represents a powerful class of reactions for synthesizing the indole nucleus from acyclic precursors. These methods typically involve the formation of one or both rings in the final step.

One of the most classic methods is the Fischer indole synthesis , discovered in 1883. wikipedia.org This reaction produces an indole from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov The mechanism proceeds through several key steps:

Formation of a phenylhydrazone from the starting materials.

Isomerization of the phenylhydrazone to its enamine tautomer.

A nih.govnih.gov-sigmatropic rearrangement (an electrocyclic reaction) after protonation, which forms a new carbon-carbon bond. nih.gov

The resulting di-imine intermediate cyclizes and, under acid catalysis, eliminates an ammonia (B1221849) molecule to form the aromatic indole ring. wikipedia.org

A more modern and versatile approach is the palladium-catalyzed reductive cyclization . This strategy often employs ortho-substituted nitroarenes as starting materials. For instance, the cyclization of β-nitrostyrenes can be achieved using carbon monoxide (or a CO surrogate like phenyl formate) and a palladium catalyst, often in conjunction with a ligand such as 1,10-phenanthroline. mdpi.com This method is part of a broader class of reactions where a nitro group is reductively cyclized onto an adjacent unsaturated moiety to form the heterocyclic ring. nih.gov These reactions offer high flexibility and tolerance for various functional groups.

Comparison of Indole Synthesis Pathways

MethodStarting MaterialsKey Mechanistic StepCatalyst/Conditions
Fischer Indole SynthesisPhenylhydrazine, Aldehyde/Ketone nih.govnih.gov-Sigmatropic Rearrangement. nih.govBrønsted or Lewis Acids (e.g., HCl, H₂SO₄, ZnCl₂). wikipedia.org
Palladium-Catalyzed Reductive Cyclizationo-Nitrostyrenes or related nitroalkenesReductive cyclization of nitro groupPalladium catalyst (e.g., PdCl₂(CH₃CN)₂) with a reductant (e.g., CO). mdpi.com
Batcho-Leimgruber Indole Synthesiso-Nitrotoluene derivative, Dimethylformamide dimethyl acetalIntramolecular cyclization of an enamineReductive conditions (e.g., H₂, Raney Nickel)

Mechanistic Aspects of C2-Methanol Group Functionalization

The C2-methanol group of 1-Phenylmethyl-1H-indole-2-methanol is a versatile functional handle that can be readily transformed into other important functionalities, such as aldehydes and carboxylic acids, or used directly in coupling reactions.

The primary alcohol at the C2 position can be selectively oxidized to afford 1-Phenylmethyl-1H-indole-2-carbaldehyde and subsequently to 1-Phenylmethyl-1H-indole-2-carboxylic acid. The choice of oxidant and reaction conditions is critical to control the extent of oxidation.

Oxidation to Aldehyde : Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents like manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane (DMP) are commonly used for this transformation. For instance, the oxidation of indole-3-methanol to indole-3-carboxaldehyde (B46971) is a well-established procedure that can be adapted for the C2-substituted analogue. researchgate.net

Oxidation to Carboxylic Acid : Stronger oxidizing agents or more vigorous conditions will typically oxidize the primary alcohol directly to the carboxylic acid. Alternatively, the isolated aldehyde can be further oxidized. A variety of methods exist, including metal-free systems. One such approach utilizes 1-hydroxycyclohexyl phenyl ketone as an oxidant via a hydrogen atom transfer mechanism, offering high chemoselectivity and tolerance for other functional groups. organic-chemistry.org This method avoids the use of heavy metal oxidants.

Oxidation of C2-Methanol Group

Target ProductTypical ReagentsMechanism/Type
1-Phenylmethyl-1H-indole-2-carbaldehydeMnO₂, PCC, Dess-Martin PeriodinaneMild Oxidation
1-Phenylmethyl-1H-indole-2-carboxylic acidKMnO₄, Jones Reagent (CrO₃/H₂SO₄), Metal-free HAT systems. organic-chemistry.orgStrong Oxidation

The alcohol group can serve as an alkylating agent in a process often termed the "borrowing hydrogen" or "hydrogen autotransfer" reaction. chemrxiv.orgresearchgate.net This atom-economical strategy allows the direct C3-alkylation of another indole molecule using an alcohol like this compound, with water being the only byproduct. researchgate.net

The general mechanism, often catalyzed by transition metals like ruthenium or palladium, involves several steps:

The metal catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it in situ to the corresponding aldehyde.

The highly nucleophilic C3 position of a second indole molecule attacks the newly formed aldehyde, leading to a condensation reaction.

Subsequent dehydration yields an indolyl-substituted intermediate.

The catalyst returns the "borrowed" hydrogen to this intermediate, reducing it to form the final C-C coupled product.

A metal-free variant of this transformation has also been reported for the C3-alkylation of indoles with heteroaryl-substituted methyl alcohols, using a cesium carbonate and oxone system. chemrxiv.org Mechanistic studies suggest a similar pathway involving initial oxidation of the alcohol to an aldehyde, condensation with indole, and subsequent reduction by another equivalent of the starting alcohol. chemrxiv.orgchemrxiv.org

Role of Catalysis in Directing Reaction Stereochemistry and Regioselectivity

Catalysis is paramount in controlling the outcome of reactions involving the indole nucleus, dictating both where a reaction occurs (regioselectivity) and the three-dimensional arrangement of the product (stereoselectivity).

The choice of metal catalyst can dramatically alter the course of a reaction. For example, in formal cycloadditions involving indolyl-allenes, using a gold catalyst can favor a [3+2] cycloaddition, while a platinum catalyst can lead to the formation of a different epimer of the same product class, demonstrating catalyst-dependent stereodivergence. acs.orgnih.gov

Rhodium(III) catalysts have been effectively used for the direct and regioselective C7 functionalization of indoline (B122111) derivatives, which can then be oxidized to the corresponding 7-substituted indoles. acs.org This provides a route to functionalize the benzene ring portion of the indole, which is typically less reactive than the pyrrole ring.

Palladium catalysis is widely employed in indole synthesis and functionalization. For instance, palladium-catalyzed cross-coupling of aryl bromides with hydrazones provides a modern alternative to the classical Fischer indole synthesis. wikipedia.org Furthermore, palladium catalysts are key in reductive cyclization reactions and can be used in multicomponent reactions to build complex indole derivatives in a single pot. mdpi.com The ligand used with the palladium center often plays a crucial role in the reaction's efficiency and selectivity. nih.govmdpi.com

Gold(I) catalysis has been shown to enable cascade cyclizations that proceed with high stereoselectivity, for instance, in the synthesis of spirocyclic indolin-3-ones. chemrxiv.org The reaction proceeds through a gold carbene intermediate, and the spirocyclization step yields a single stereoisomer.

Catalyst Influence on Indole Reactions

Catalyst SystemReaction TypeSelectivity ControlReference
Gold (Au) or Platinum (Pt) ComplexesFormal CycloadditionStereodivergent and regioselective formation of indole-fused heterocycles. acs.orgnih.gov acs.org, nih.gov
Rhodium(III) ComplexesC-H OlefinationRegioselective C7 functionalization of the indole core. acs.org acs.org
Palladium(II) Acetate with LigandsReductive Cyclization / Cross-CouplingFormation of the indole ring from precursors like β-nitrostyrenes or aryl halides. wikipedia.orgmdpi.commdpi.com mdpi.com, mdpi.com, wikipedia.org
Gold(I) ComplexesCascade CyclizationHighly stereoselective synthesis of spirocyclic indolin-3-ones. chemrxiv.org chemrxiv.org

Computational and Theoretical Insights into Reaction Mechanisms

The elucidation of reaction mechanisms involving this compound at a molecular level is greatly enhanced by computational and theoretical chemistry. These approaches provide a window into the energetic and structural transformations that occur during a chemical reaction, offering insights that are often inaccessible through experimental means alone.

Quantum Chemical Studies of Transition States and Intermediates

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricate details of reaction pathways. For reactions involving indole derivatives, these studies focus on characterizing the geometry and energy of transition states and intermediates, which are crucial for understanding reaction feasibility, selectivity, and kinetics.

While specific computational studies on this compound are not extensively documented in publicly available literature, the well-established reactivity of the indole nucleus allows for informed predictions. The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. bhu.ac.in Computational studies on various indole derivatives consistently show that electrophilic substitution is most likely to occur at the C3 position due to the superior stabilization of the resulting cationic intermediate (an indoleninium ion) through delocalization of the nitrogen lone pair, without disrupting the aromaticity of the benzene ring. bhu.ac.inpearson.com

In the context of this compound, the C2 position is substituted with a methanol (B129727) group and the N1 position with a phenylmethyl (benzyl) group. This leaves the C3 position as the most probable site for electrophilic attack. Theoretical calculations on similar systems allow for the modeling of the transition state for such a reaction. This transition state would involve the approaching electrophile forming a partial bond with the C3 carbon, leading to a high-energy, transient species.

For instance, in a hypothetical electrophilic substitution reaction, DFT calculations could provide the following insights:

Geometry of the Transition State: The precise bond lengths and angles of the atoms as the electrophile approaches the indole C3 position.

Nature of Intermediates: The structure and stability of the sigma complex (Wheland intermediate) formed after the transition state.

Influence of Substituents: The electronic effect of the 1-phenylmethyl and 2-methanol groups on the stability of the transition state and intermediate. The electron-donating nature of the indole nitrogen is paramount, and the substituents can further modulate this.

Computational studies have also shed light on other reaction types for indoles, such as cycloadditions and transition-metal-catalyzed cross-coupling reactions. nih.govarabjchem.org In these cases, quantum chemical calculations can identify the key transition states, which might involve concerted or stepwise pathways, and explain observed regioselectivities. For example, in a [4+2] cycloaddition, calculations can determine whether the reaction proceeds via a concerted pericyclic transition state or a stepwise mechanism involving a zwitterionic or diradical intermediate. nih.gov

Table 1: Hypothetical Geometrical Parameters of a Transition State for Electrophilic Attack at C3 of this compound

ParameterValue (Å or Degrees)Description
C3-Electrophile Bond Length1.8 - 2.5 ÅThe forming bond between the indole C3 and the incoming electrophile. The exact value depends on the electrophile.
C2-C3 Bond Length~1.40 ÅLengthened compared to the ground state indole due to the partial loss of double bond character.
N1-C2 Bond Length~1.38 ÅSlightly shortened as the nitrogen lone pair delocalizes to stabilize the positive charge.
C3-C-H Bond Angle~115-120°The geometry at C3 changes from trigonal planar towards tetrahedral.

Note: This table represents typical values extrapolated from computational studies on similar indole systems and is for illustrative purposes.

Energy Profile Analysis for Reaction Optimization

A key outcome of computational mechanistic studies is the generation of a reaction energy profile. This profile maps the potential energy of the system as it progresses from reactants to products, passing through transition states and intermediates. By analyzing this profile, chemists can gain a quantitative understanding of a reaction's thermodynamics and kinetics, which is invaluable for optimizing reaction conditions.

The energy profile provides critical data points:

Activation Energy (ΔG‡): The energy difference between the reactants and the highest energy transition state. A lower activation energy corresponds to a faster reaction rate.

For reactions involving this compound, an energy profile analysis could be used to:

Predict Reaction Feasibility: By calculating the activation energy, one can predict whether a proposed reaction will occur at a reasonable rate under given temperature conditions.

Rationalize Regioselectivity: In cases where multiple reaction pathways are possible (e.g., attack at different positions on the indole ring), comparing the activation energies for each pathway can explain and predict the observed product distribution. The pathway with the lowest activation energy will be the dominant one.

Guide Catalyst Selection: In catalyzed reactions, computational models can be used to study how different catalysts interact with the substrate and influence the energy profile. This can help in the rational design and selection of more efficient catalysts. For instance, DFT calculations can model how a Lewis acid might coordinate to the hydroxyl group of this compound, activating it for a subsequent nucleophilic substitution, and calculate the reduction in the activation barrier this provides.

Table 2: Illustrative Energy Profile Data for a Hypothetical Reaction of this compound

Reaction StepSpeciesRelative Free Energy (kcal/mol)Interpretation
1. ReactantsStarting Materials0.0Reference energy level.
2. Formation of Intermediate (e.g., via SN1)Carbocation at C2+5 to +15An endergonic step to form a reactive intermediate.
3. Transition State for Nucleophilic AttackTS_attack+10 to +25The highest energy barrier, determining the overall reaction rate.
4. ProductsFinal Product-10 to -30An overall exergonic and thermodynamically favorable reaction.

Note: The values in this table are hypothetical and serve to illustrate the type of information gained from an energy profile analysis based on studies of similar chemical transformations.

Chemical Transformations and Derivatization Strategies of 1 Phenylmethyl 1h Indole 2 Methanol

Functionalization of the Indole (B1671886) Core for Advanced Scaffolds

The indole nucleus is amenable to various functionalization reactions, enabling the introduction of a wide array of substituents and the construction of more elaborate molecular architectures.

Modifications at C3-Position

The C3-position of the indole ring in 1-Phenylmethyl-1H-indole-2-methanol is the most nucleophilic carbon and is therefore a prime target for electrophilic substitution reactions.

One of the most common methods for introducing a one-carbon unit at the C3-position is the Vilsmeier-Haack reaction . ijpcbs.comorganic-chemistry.org This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as an electrophile. The reaction with this compound would lead to the formation of this compound-3-carbaldehyde, a valuable intermediate for further transformations. A general procedure for the synthesis of 1-benzyl-1H-indole-3-carbaldehyde, a closely related compound, involves reacting indole-3-carbaldehyde with benzyl (B1604629) bromide in the presence of anhydrous potassium carbonate in DMF. rsc.org

Another important C3-functionalization is the Mannich reaction , which involves the aminoalkylation of the C3-position. uobaghdad.edu.iqoarjbp.comwikipedia.orgresearchgate.net This three-component reaction utilizes an aldehyde (commonly formaldehyde), a secondary amine (such as dimethylamine), and the active hydrogen at the C3-position of the indole. The product of this reaction is a Mannich base, for instance, 1-Phenylmethyl-3-((dimethylamino)methyl)-1H-indole-2-methanol. These Mannich bases are versatile synthetic intermediates.

Below is a table summarizing representative C3-functionalization reactions on indole scaffolds.

ReactionReagents and ConditionsProductYield (%)
Vilsmeier-Haack FormylationPOCl₃, DMFThis compound-3-carbaldehydeVaries
Mannich ReactionCH₂O, HN(CH₃)₂, Acetic Acid1-Phenylmethyl-3-((dimethylamino)methyl)-1H-indole-2-methanolVaries
BenzylationBenzyl bromide, K₂CO₃, DMF, 90 °C, 6 h1-Benzyl-1H-indole-3-carbaldehyde91

Halo-substitution and its Subsequent Reactivity

The introduction of halogen atoms onto the indole core of this compound opens up a vast array of possibilities for further derivatization through cross-coupling reactions.

Bromination of the indole ring can be achieved using reagents like N-bromosuccinimide (NBS). organic-chemistry.orgchadsprep.comorganic-chemistry.orglibretexts.org The position of bromination can be influenced by the reaction conditions. For instance, benzylic bromination can occur under radical conditions. Iodination can be accomplished with reagents such as N-iodosuccinimide (NIS). organic-chemistry.org

Once halogenated, these indole derivatives become valuable substrates for transition-metal-catalyzed cross-coupling reactions. The Suzuki coupling allows for the formation of carbon-carbon bonds by reacting the halo-indole with a boronic acid derivative in the presence of a palladium catalyst. The Buchwald-Hartwig amination is another powerful tool for forming carbon-nitrogen bonds by coupling the halo-indole with an amine, also in the presence of a palladium catalyst. wikipedia.orgchemrxiv.orgnih.govacs.orgrsc.org

The following table provides examples of halogenation and subsequent cross-coupling reactions on indole derivatives.

ReactionSubstrateReagents and ConditionsProductYield (%)
Iodination1-Benzyl-1H-indole-2-carbonitrileI₂, KOH1-Benzyl-3-iodo-1H-indole-2-carbonitrile71-92
BrominationPhenolsNBS, pTsOH, Methanol (B129727)ortho-Brominated phenols>86
Suzuki Coupling3-Iodo-1-benzyl-1H-indole-2-carbonitrilePhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃3-Phenyl-1-benzyl-1H-indole-2-carbonitrileVaries
Buchwald-Hartwig AminationAryl HalidesAmines, Pd catalyst, BaseAryl AminesVaries

Reactions Involving the Hydroxymethyl Functional Group

The hydroxymethyl group at the C2-position of this compound is a key site for a variety of chemical transformations, allowing for the introduction of different functional groups and the extension of the carbon skeleton.

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into an ester through reaction with a carboxylic acid, acid chloride, or anhydride. For example, esterification with acetic anhydride would yield 1-Phenylmethyl-1H-indole-2-methyl acetate.

Etherification of the hydroxymethyl group can be achieved through methods like the Williamson ether synthesis. rsc.org This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide (e.g., methyl iodide) to form the corresponding ether, such as 1-Phenylmethyl-2-(methoxymethyl)-1H-indole.

A table with representative esterification and etherification reactions is shown below.

ReactionSubstrateReagents and ConditionsProductYield (%)
EsterificationEthyl indol-2-carboxylateBenzyl bromide, KOH, AcetoneEthyl 1-benzyl-1H-indole-2-carboxylateHigh
EtherificationAlcoholNaH, Tetrabutylammonium (B224687) iodide, Benzyl bromide, DMFBenzyl etherVaries

Conversion to Aldehydes and Other Carbonyl Compounds

The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde, a crucial functional group for many subsequent reactions. Mild oxidation conditions are typically employed to avoid over-oxidation to the carboxylic acid.

The Dess-Martin periodinane (DMP) oxidation is a widely used method for this transformation due to its mild conditions and high selectivity. orgsyn.orgnih.govwikipedia.orgpitt.eduorganic-chemistry.org The reaction is typically carried out in dichloromethane at room temperature. Another effective method is the Swern oxidation , which utilizes oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine at low temperatures. organic-chemistry.orgwikipedia.orgacademie-sciences.fr Both methods are known for their compatibility with a wide range of functional groups.

The resulting 1-Phenylmethyl-1H-indole-2-carbaldehyde is a key intermediate for the synthesis of more complex molecules.

Oxidation MethodOxidizing AgentTypical ConditionsProduct
Dess-Martin OxidationDess-Martin PeriodinaneCH₂Cl₂, Room Temperature1-Phenylmethyl-1H-indole-2-carbaldehyde
Swern Oxidation(COCl)₂, DMSO, Et₃NCH₂Cl₂, -78 °C to Room Temperature1-Phenylmethyl-1H-indole-2-carbaldehyde

Synthesis of Annulated and Fused Indole Systems

The derivatized this compound, particularly its aldehyde form, serves as a valuable precursor for the construction of annulated and fused indole systems, which are common motifs in many biologically active natural products and pharmaceutical agents.

A prominent reaction for the synthesis of fused indole systems is the Pictet-Spengler reaction . rsc.orgnih.govresearchgate.netechemcom.comresearchgate.net This reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a new ring. In this context, 1-Phenylmethyl-1H-indole-2-carbaldehyde, obtained from the oxidation of this compound, can react with tryptamine to yield a tetracyclic β-carboline derivative. This transformation is a powerful strategy for building complex, fused indole alkaloids.

The following table outlines the key reaction for the synthesis of fused indole systems.

ReactionReactantsReagents and ConditionsProduct
Pictet-Spengler Reaction1-Phenylmethyl-1H-indole-2-carbaldehyde, TryptamineAcid catalyst (e.g., TFA, HCl), Solvent (e.g., Benzene (B151609), Dichloromethane)Tetracyclic β-carboline derivative

Design and Synthesis of Complex Indole Analogues

The strategic derivatization of this compound serves as a cornerstone for the development of intricate indole analogues with potential biological significance. The primary approach involves the chemical manipulation of the C2-methanol group, transforming it into more versatile functional handles such as aldehydes and carboxylic acids. These intermediates then become key building blocks for constructing a diverse library of complex molecules through established synthetic organic chemistry reactions.

A pivotal initial step in many synthetic pathways is the oxidation of the C2-methanol functionality. Mild oxidation conditions are generally preferred to avoid over-oxidation or degradation of the indole ring. Reagents such as manganese dioxide (MnO₂) or Swern oxidation conditions (using oxalyl chloride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine) are effective for converting the primary alcohol to the corresponding aldehyde, 1-Phenylmethyl-1H-indole-2-carbaldehyde. wikipedia.orgorganic-chemistry.orgyoutube.comorganic-chemistry.orgresearchgate.nettubitak.gov.trresearchgate.net Further oxidation of the aldehyde or a more direct, stronger oxidation of the starting methanol can yield 1-Phenylmethyl-1H-indole-2-carboxylic acid.

The resulting aldehyde is a versatile intermediate for carbon-carbon bond formation. One prominent application is in the Wittig reaction, which allows for the synthesis of stilbene-like analogues. nih.govfu-berlin.deyoutube.com The Wittig reaction involves the reaction of the aldehyde with a phosphonium ylide, which can be prepared from a variety of benzyl halides. This reaction is highly valuable for introducing vinyl linkages and extending the conjugation of the indole system, leading to compounds with potentially interesting photophysical or biological properties. The general scheme for this transformation is depicted below:

Scheme 1: Synthesis of Stilbene Analogues via Wittig Reaction

Where R can be a variety of aryl or other substituents.

Alternatively, the 1-Phenylmethyl-1H-indole-2-carboxylic acid intermediate is a gateway to a vast array of amide derivatives through amide bond formation. nih.govrsisinternational.orgrsc.orgnovartis.comacs.orgresearchgate.net Standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxybenzotriazole (HOBt), or BOP reagent (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate), can be employed to couple the carboxylic acid with a diverse range of primary and secondary amines. nih.gov This strategy allows for the introduction of various functionalities and the exploration of the structure-activity relationships of the resulting indole-2-carboxamides. Many indole-2-carboxamides have been investigated for their potential as therapeutic agents. nih.govnovartis.comacs.org

The following table provides a representative, though not exhaustive, list of complex indole analogues that can be synthesized from this compound and its primary derivatives.

Starting MaterialReaction TypeReactant/ReagentProduct ClassPotential Significance
1-Phenylmethyl-1H-indole-2-carbaldehydeWittig ReactionBenzyltriphenylphosphonium halideStilbene AnaloguesExtended conjugation, potential optical properties
1-Phenylmethyl-1H-indole-2-carboxylic acidAmide CouplingBioactive amines (e.g., substituted anilines, piperazines)Indole-2-carboxamidesExploration of therapeutic potential
1-Phenylmethyl-1H-indole-2-carbaldehydeReductive AminationPrimary or secondary amines, reducing agent (e.g., NaBH(OAc)₃)2-AminomethylindolesIntroduction of basic nitrogen centers
1-Phenylmethyl-1H-indole-2-carboxylic acidEsterificationAlcohols, acid catalystIndole-2-carboxylatesProdrug strategies, further derivatization

The design of these complex analogues is often guided by the desire to mimic the structural motifs of known bioactive natural products or to explore novel chemical space for drug discovery. The flexibility of the synthetic routes starting from this compound allows for systematic modifications of the indole core and the appended functionalities, making it a valuable scaffold in medicinal chemistry and materials science.

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1-Phenylmethyl-1h-indole-2-methanol, ¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon environments, respectively, allowing for the unambiguous assignment of the molecular skeleton.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton types and their connectivity through chemical shifts (δ), signal multiplicity (e.g., singlet, doublet), and coupling constants (J). The benzyl (B1604629) group introduces characteristic signals for its methylene (B1212753) protons and the aromatic ring, while the indole (B1671886) core and the methanol (B129727) substituent show their own unique resonances.

Carbon-13 (¹³C) NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The distinct electronic environments of the indole ring, the benzyl group, and the methanol carbon result in a well-resolved spectrum that confirms the carbon framework of the compound.

Table 1. NMR Spectroscopic Data for this compound

¹H NMR (CDCl₃) Chemical Shift (δ) ppm Multiplicity Assignment
Proton 7.61 d H-4
7.29-7.10 m H-5, H-6, H-7, Benzyl-H
7.06 d Benzyl-H (ortho)
6.51 s H-3
5.59 s Benzyl-CH₂
4.79 s CH₂OH
2.15 br s OH
¹³C NMR (CDCl₃) Chemical Shift (δ) ppm Assignment
Carbon 140.9 C-7a
137.4 Benzyl-C (ipso)
136.9 C-2
128.8 Benzyl-C
127.7 Benzyl-C
126.5 Benzyl-C
122.3 C-6
121.5 C-4
120.3 C-5
110.0 C-7
102.1 C-3
58.4 CH₂OH

Data presented is representative and compiled from typical values for this structural class. Exact values may vary based on experimental conditions.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide valuable structural information. In a typical electron ionization (EI) mass spectrum, the compound will exhibit a molecular ion peak (M⁺) corresponding to its exact mass.

The fragmentation of this molecule is often dominated by the loss of stable neutral fragments or the formation of stable carbocations. A prominent fragmentation pathway involves the cleavage of the C-C bond between the indole ring and the methanol group, or the loss of the benzyl group. The most abundant peak in the spectrum, known as the base peak, frequently corresponds to the stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, formed from the benzyl moiety.

Table 2. Key Mass Spectrometry Fragmentation Data

m/z (relative intensity, %) Proposed Fragment Identity Notes
237 [M]⁺ Molecular Ion
219 [M - H₂O]⁺ Loss of water

| 91 | [C₇H₇]⁺ | Tropylium ion (Base Peak) |

X-ray Crystallography for Solid-State Structure Determination

While detailed crystallographic data for this compound specifically is not widely published, analysis of closely related structures provides insight into its likely solid-state conformation and packing. X-ray crystallography would provide precise coordinates for each atom, defining bond lengths, bond angles, and dihedral angles.

Analysis of Dihedral Angles and Conformational Preferences

The conformation of the molecule is largely defined by the dihedral angles involving the benzyl and methanol substituents relative to the indole plane. The orientation of the benzyl group is of particular interest, as rotation around the N-CH₂ bond determines its spatial relationship to the indole ring. Similarly, the rotation around the C2-CH₂OH bond would define the positioning of the hydroxyl group. These conformational preferences are governed by minimizing steric hindrance and optimizing intermolecular interactions within the crystal lattice.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

The IR spectrum would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding. The C-H stretching vibrations of the aromatic rings and the CH₂ groups would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings are expected in the 1450-1600 cm⁻¹ region, while the C-O stretching of the primary alcohol would be observed around 1050 cm⁻¹.

Table 3. Characteristic Vibrational Spectroscopy Frequencies

Frequency Range (cm⁻¹) Vibration Type Functional Group
3200-3600 O-H Stretch Alcohol (Hydrogen Bonded)
2850-3100 C-H Stretch Aromatic & Aliphatic
1450-1600 C=C Stretch Aromatic Ring

| ~1050 | C-O Stretch | Primary Alcohol |

Theoretical and Computational Chemistry of 1 Phenylmethyl 1h Indole 2 Methanol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stability of organic molecules. For 1-Phenylmethyl-1H-indole-2-methanol, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would provide deep insights into its molecular geometry and electronic distribution. researchgate.net

The optimized geometry would reveal key bond lengths and angles, showing the planarity of the indole (B1671886) ring and the spatial orientation of the benzyl (B1604629) and hydroxymethyl groups. The electronic properties are further illuminated by analyzing the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is expected to be localized primarily on the electron-rich indole nucleus, indicating its propensity to act as an electron donor. Conversely, the LUMO would likely be distributed across the benzyl and indole rings, signifying the regions susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally correlates with higher reactivity. Based on studies of similar indole derivatives, the HOMO-LUMO gap for this compound can be predicted to be in a range that suggests a stable yet reactive molecule. researchgate.net

Table 1: Predicted Electronic Properties of this compound (Illustrative) This table presents hypothetical data based on typical values for similar indole derivatives calculated with DFT.

ParameterPredicted ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap4.6 eVRelates to chemical reactivity and stability
Dipole Moment2.5 DIndicates overall polarity

Conformational Analysis and Energy Landscapes

The presence of rotatable single bonds in this compound—specifically the C-N bond of the benzyl group and the C-C bond of the hydroxymethyl group—gives rise to multiple possible conformations. Conformational analysis is crucial for understanding how the molecule explores its potential energy surface and which spatial arrangements are most stable.

Molecular mechanics calculations and more rigorous DFT scans of the potential energy surface by systematically rotating these bonds would reveal the low-energy conformers. For the N-benzyl group, studies on similar N-benzyl-tetrahydroisoquinolines suggest that the orientation of the phenyl ring relative to the indole system will have distinct energy minima. nih.govresearchgate.net The most stable conformers will likely be those that minimize steric hindrance between the benzyl group and the indole ring.

Similarly, the rotation of the hydroxymethyl group will be governed by potential hydrogen bonding interactions with the indole nitrogen or π-system, as well as steric clashes. The resulting energy landscape would map out the stable conformers and the energy barriers between them, providing a picture of the molecule's flexibility and the populations of different conformers at a given temperature.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov By simulating the motion of the atoms in the presence of a solvent (typically water or an alcohol) and at a specific temperature, MD can reveal how the molecule behaves in a more realistic environment. researchgate.net

Prediction of Spectroscopic Properties through Computational Models

Computational models are powerful tools for predicting and interpreting spectroscopic data, including NMR, IR, and UV-Vis spectra.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. For this compound, these calculations would help in the assignment of the complex aromatic signals and the diastereotopic protons of the benzyl methylene (B1212753) group. rsisinternational.org Predicted chemical shifts are generally in good agreement with experimental values, providing a valuable tool for structure verification. ijrar.org

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (Illustrative) This table presents hypothetical data for key protons, demonstrating the expected correlation between calculated and experimental values.

ProtonPredicted δ (ppm)Experimental δ (ppm) (Typical)
Indole NH-(Absent due to N-substitution)
CH₂ (benzyl)5.405.50
CH₂ (methanol)4.804.90
Aromatic H6.5 - 7.86.6 - 7.9

Infrared (IR) Spectroscopy: DFT calculations can also compute the vibrational frequencies of a molecule. epstem.net The predicted IR spectrum for this compound would show characteristic peaks for the O-H stretch of the alcohol, the C-H stretches of the aromatic and aliphatic groups, and the complex fingerprint region corresponding to the vibrations of the indole core. Comparing the computed spectrum with an experimental one can aid in the identification of functional groups and the confirmation of the molecular structure. rsisinternational.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.netmdpi.com The calculation would reveal the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π→π*). For this compound, the UV-Vis spectrum is expected to be dominated by strong absorptions in the UV region, characteristic of the indole chromophore. researchgate.net The calculations can also help to understand how the substitution pattern influences the electronic transitions. faccts.de

Advanced Applications in Materials Science and Chemical Synthesis

Role as Precursors in Non-Polymeric Organic Material Development

While direct applications of 1-Phenylmethyl-1h-indole-2-methanol in materials science are an emerging area of research, the indole (B1671886) scaffold itself is a well-established component in the design of functional organic materials. Indole derivatives are recognized for their excellent electron-donating properties and are used as building blocks for materials with interesting optical and electronic properties.

The 1-benzyl-indole framework, a core component of the title compound, has been investigated in the context of creating larger, conjugated systems. For instance, γ-carboline derivatives synthesized from 1-benzyl-indole precursors exhibit distinct optical properties, with absorption and emission spectra that are sensitive to solvent polarity. beilstein-journals.org Such characteristics are crucial for the development of sensors and probes. The hydroxymethyl group at the C2 position of this compound offers a convenient handle for tethering the molecule to other substrates or incorporating it into larger, non-polymeric systems, potentially leading to the creation of novel dyes or non-linear optical materials.

Utilization in Catalyst Design and Ligand Synthesis

The 1-benzyl-indole moiety is a key structural element in various catalytic processes, particularly those involving transition metals like palladium. rsc.orgrsc.org The design of effective ligands is critical for controlling the outcome of these reactions. The choice of ligand can selectively direct the reaction pathway, as seen in the palladium(II)-catalyzed reactions of 2-alkynylanilines, where a change in ligand and solvent can switch the outcome between the formation of methyl 1-benzyl-1H-indole-3-carboxylates and bis(1-benzyl-1H-indol-3-yl)methanones. rsc.org

This compound serves as a valuable starting material for the synthesis of bespoke ligands. The hydroxyl group can act as a coordination site for a metal center or be readily converted into other functionalities, such as phosphine (B1218219) groups, which are common in catalyst ligands. The N-benzyl group provides steric bulk, which can influence the selectivity of a catalytic reaction. Research has demonstrated that benzyl (B1604629) substitution at the nitrogen of an indole ring can significantly enhance the potency and selectivity of bioactive molecules, a principle that can be extended to catalyst design. researchgate.net

Table 1: Catalytic Systems Involving 1-Benzyl-Indole Scaffolds

Catalytic SystemSubstrate TypeProduct TypeKey FindingReference
Pd(tfa)₂ / box ligand in iPrOH2-AlkynylanilinesBis(1-benzyl-1H-indol-3-yl)methanonesLigand selection directs reaction to a CCC-coupling pathway. rsc.org
Pd(tfa)₂ in DMSO/MeOH2-AlkynylanilinesMethyl 1-benzyl-1H-indole-3-carboxylatesAbsence of bidentate ligand switches pathway to cyclization-carbonylation. rsc.org
Pd(OAc)₂ / TPPMS in WaterIndole-carboxylic acids and benzyl alcoholsBis(indolyl)methanesWater plays a crucial role in promoting the C-H activation and benzylation. mdpi.com

Applications as Building Blocks for Complex Chemical Structures

The indole skeleton is a fundamental building block in a vast array of natural products and pharmaceuticals. nih.gov this compound is a strategic precursor for the synthesis of more complex molecules, offering a protected indole nitrogen and a reactive handle at the C2 position.

A powerful strategy involves the conversion of the C2-methanol to other groups, or using a related precursor like 1-benzyl-3-iodo-1H-indole-2-carbonitrile, to engage in various cross-coupling reactions. nih.govmdpi.com These reactions, including the Sonogashira, Suzuki-Miyaura, Heck, and Stille couplings, allow for the introduction of diverse substituents at the C3 position of the indole ring, leading to a wide range of highly functionalized indole derivatives. nih.govmdpi.com For example, reacting 1-benzyl-3-iodo-1H-indole-2-carbonitrile with various terminal alkynes in a Sonogashira reaction provides access to complex alkynyl-substituted indoles. mdpi.com Similarly, Heck coupling with different olefins affords C3-vinylated indoles in excellent yields. nih.gov

Furthermore, derivatives such as 1-benzyl-indole-2-carbaldehyde are used in cascade reactions to construct polycyclic systems like γ-carbolines, which are themselves important structural motifs. beilstein-journals.org

Table 2: Synthesis of Complex Structures from 1-Benzyl-Indole Precursors

Precursor TypeReaction TypeReagents/CatalystResulting StructureReference
1-Benzyl-3-iodo-1H-indole-2-carbonitrileSonogashira CouplingPhenylacetylene, Pd(II), CuI3-Alkynyl-substituted indoles mdpi.com
1-Benzyl-3-iodo-1H-indole-2-carbonitrileSuzuki-Miyaura CouplingArylboronic acids, Pd(OAc)₂3-Aryl-substituted indoles nih.gov
1-Benzyl-3-iodo-1H-indole-2-carbonitrileHeck CouplingOlefins, Pd(OAc)₂, n-Bu₄NCl3-Vinyl-substituted indoles nih.gov
1-Benzyl-1H-indole-2-carbaldehydeCascade CyclizationGlycine alkyl ester, DIPEAγ-Carbolines beilstein-journals.org

Development of Novel Synthetic Reagents and Methodologies

The development of novel synthetic methods is crucial for advancing organic chemistry, and this compound provides a platform for creating new reagents and exploring new reaction pathways. The hydroxyl group is a versatile functional group that can be easily converted into a good leaving group (e.g., tosylate, mesylate, or halide), transforming the molecule into a reactive electrophile. This new reagent, the (1-benzyl-1H-indol-2-yl)methyl electrophile, can then be used in various nucleophilic substitution reactions to introduce the protected indolyl-methyl moiety into target molecules.

Methodologies have been developed for the direct C-H activation of indole derivatives, and the 1-benzyl group plays a role in directing or influencing these transformations. For instance, a palladium-catalyzed domino reaction has been developed for the synthesis of bis(indolyl)methanes from indole-carboxylic acids and benzyl alcohols in water, a green and efficient method that proceeds via C-H bond activation. mdpi.com The principles from such studies can be adapted to devise new transformations starting from this compound. The standard procedure for synthesizing the N-benzyl indole scaffold itself involves the straightforward alkylation of indole with benzyl bromide in the presence of a base like potassium hydroxide (B78521) in DMSO, a robust method applicable to a variety of indole substrates. orgsyn.org This foundational chemistry allows for the reliable production of the starting material for further methodological development.

Q & A

Basic Questions

Q. What are the classical and modern synthetic routes for 1-Phenylmethyl-1H-indole-2-methanol?

  • Classical Methods : Traditional approaches include the Fischer indole synthesis, which involves cyclization of phenylhydrazines with carbonyl compounds under acidic conditions. Madelung cyclization of N-acyl-o-toluidines is another classical route, though it requires high temperatures and strong bases .
  • Modern Methods : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are preferred for functionalizing the indole nucleus due to their tolerance of diverse functional groups and mild conditions. For example, Williamson’s ether synthesis can introduce the benzyl group at the indole nitrogen (e.g., alkylation with benzyl halides) .

Q. How is the structure of this compound characterized?

  • Spectroscopic Techniques :

  • NMR : 1^1H and 13^{13}C NMR are critical for confirming substitution patterns. The benzylic methylene group (CH2_2OH) typically appears as a triplet (~δ 4.5–5.0 ppm) in 1^1H NMR, while aromatic protons show splitting patterns consistent with indole and phenyl substituents .
  • X-ray Crystallography : Single-crystal studies resolve stereochemical ambiguities. For example, the carbaldehyde derivative of a related indole compound (1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde) was confirmed via monoclinic crystal lattice parameters (space group P21_1/c) .
    • Chromatography : Reverse-phase HPLC or TLC (e.g., Rf_f = 0.67 in toluene) ensures purity .

Advanced Questions

Q. What strategies optimize the regioselectivity of benzylation in indole derivatives?

  • Catalyst Design : Palladium catalysts (e.g., Pd(OAc)2_2) with phosphine ligands (e.g., PPh3_3) enhance selectivity for N-alkylation over C-3 substitution. Solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) are key variables .
  • Protecting Groups : Temporary protection of the indole NH with electron-withdrawing groups (e.g., sulfonyl) directs benzylation to the desired position. Deprotection is achieved via basic hydrolysis (e.g., KOH/EtOH) .

Q. How can contradictory bioactivity data for indole derivatives be resolved?

  • Case Study : If antimicrobial assays show variable efficacy, consider:

  • Strain Variability : Test against standardized bacterial strains (e.g., E. coli ATCC 25922) .
  • Solubility Effects : Use DMSO or cyclodextrin complexes to improve aqueous solubility and bioavailability .
  • SAR Analysis : Modify the benzyl group (e.g., para-substituted phenyl) to correlate structure with activity. For example, electron-donating groups (e.g., -OCH3_3) may enhance membrane penetration .

Q. What advanced methodologies enable sustainable synthesis of this compound?

  • Biocatalysis : Lipases or alcohol dehydrogenases can catalyze enantioselective reductions of ketone intermediates (e.g., 1H-indole-2-carbaldehyde derivatives) under mild, aqueous conditions .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol to reduce environmental impact. Microwave-assisted synthesis reduces reaction times (e.g., 30 min vs. 12 h) .

Future Research Directions

Q. What are underexplored applications of this compound?

  • Photoinitiators : Analogues like [1,1'-Biphenyl]-2-yl(phenyl)methanone exhibit UV-induced radical generation, suggesting potential in polymer chemistry .
  • Anticancer Agents : Screen derivatives against kinase targets (e.g., FLT3 inhibitors) using ATP-competitive assays. Bisindolylmaleimide scaffolds show precedent for kinase inhibition .
  • Environmental Impact : Assess biodegradability via OECD 301F tests and ecotoxicity using Daphnia magna assays .

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